molecular formula C6H3BrF2N2O3 B12959400 2-Bromo-5-(difluoromethoxy)-3-nitropyridine

2-Bromo-5-(difluoromethoxy)-3-nitropyridine

Cat. No.: B12959400
M. Wt: 269.00 g/mol
InChI Key: BXZBQPKTIUJJQS-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethoxy)-3-nitropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethoxy)-3-nitropyridine typically involves the bromination of 5-(difluoromethoxy)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(difluoromethoxy)-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Bromo-5-(difluoromethoxy)-3-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of various substituents on the biological activity of pyridine derivatives. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs targeting specific biological pathways. Its unique structure allows for the exploration of new pharmacophores and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and nitro groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which influence the compound’s biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-5-(methylthio)pyridine
  • 2-Bromo-5-(methanesulfonyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Comparison: 2-Bromo-5-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both difluoromethoxy and nitro groups on the pyridine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the trifluoromethoxy analog may exhibit different reactivity and biological activity due to the presence of an additional fluorine atom .

Properties

Molecular Formula

C6H3BrF2N2O3

Molecular Weight

269.00 g/mol

IUPAC Name

2-bromo-5-(difluoromethoxy)-3-nitropyridine

InChI

InChI=1S/C6H3BrF2N2O3/c7-5-4(11(12)13)1-3(2-10-5)14-6(8)9/h1-2,6H

InChI Key

BXZBQPKTIUJJQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)OC(F)F

Origin of Product

United States

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